4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine
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Overview
Description
4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C11H14N2O5S. It is characterized by the presence of a morpholine ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents
Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of higher oxidation state compounds
Reduction: Formation of 4-(2-Methyl-5-aminobenzenesulfonyl)morpholine
Substitution: Formation of various substituted morpholine derivatives
Scientific Research Applications
4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-5-nitrobenzenesulfonyl)piperidine
- 4-(2-Methyl-5-nitrobenzenesulfonyl)thiomorpholine
- 4-(2-Methyl-5-nitrobenzenesulfonyl)azetidine
Comparison
Compared to these similar compounds, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity. The presence of the morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-(2-methyl-5-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMLADXHCSONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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